Didemethyl Citalopram Hydrobromide

Descripción

Chemical Identity and Nomenclature

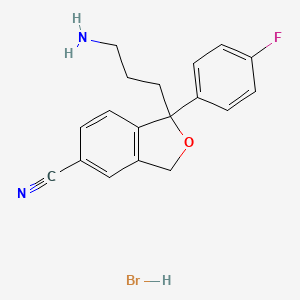

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature conventions. The compound is officially registered in chemical databases with the PubChem Compound Identifier 45358943, establishing its unique digital fingerprint within the global chemical information system. The molecular formula C18H18BrFN2O reflects the precise atomic composition, including the characteristic fluorine substitution and the bromide counterion that defines the hydrobromide salt form.

The systematic chemical name follows International Union of Pure and Applied Chemistry conventions as 1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile hydrobromide, which describes the complete structural arrangement including the benzofuran ring system, the fluorophenyl substituent, and the aminopropyl side chain. Alternative nomenclature includes the designation as 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile hydrobromide, reflecting different systematic naming approaches for the same molecular structure.

The Chemical Abstracts Service registry number 1260887-85-1 provides the definitive identification for this specific hydrobromide salt form. This registration distinguishes it from related compounds and ensures precise identification in scientific literature and regulatory documentation. Commercial suppliers often refer to the compound as this compound with purity specifications exceeding 85%, indicating the typical analytical grade available for research purposes.

The nomenclature variations reflect the compound's recognition across different chemical databases and research contexts. The term "didemethyl" specifically indicates the removal of two methyl groups from the parent citalopram structure, while "didesmethyl" represents an alternative spelling convention used in some literature sources. Both terms refer to the identical chemical entity, with the variation arising from different transliteration approaches in chemical nomenclature systems.

Research-grade preparations of this compound typically maintain high purity standards, with analytical methods confirming structural integrity through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography. The hydrobromide salt formation provides enhanced crystalline properties compared to the free base form, facilitating handling and analytical procedures in laboratory settings.

Structural Relationship to Citalopram and Other Selective Serotonin Reuptake Inhibitors

This compound occupies a specific position within the metabolic cascade of citalopram biotransformation, representing the terminal demethylated metabolite formed through sequential enzymatic processes. The structural relationship begins with citalopram, which contains a dimethylamino group attached to a three-carbon propyl chain extending from the benzofuran ring system. The formation of didemethyl citalopram involves the sequential removal of both methyl groups from this dimethylamino functionality, resulting in a primary amino group.

The initial metabolic step involves cytochrome P450-mediated N-demethylation of citalopram to form desmethylcitalopram, primarily catalyzed by cytochrome P450 2C19 and cytochrome P450 3A4 enzymes. This intermediate metabolite retains one methyl group attached to the nitrogen atom of the propyl side chain. Subsequently, cytochrome P450 2D6 catalyzes the second N-demethylation reaction, converting desmethylcitalopram to didemethylcitalopram by removing the remaining methyl group.

The parent compound didesmethylcitalopram, with molecular formula C18H17FN2O, differs from the hydrobromide salt only by the absence of the bromide counterion. This free base form exhibits identical core structural features but possesses different physicochemical properties, particularly regarding solubility and stability characteristics. The molecular weight difference between the free base (296.3 g/mol) and the hydrobromide salt (377.2 g/mol) reflects the addition of the hydrogen bromide component.

| Compound | Molecular Formula | Molecular Weight | Structural Modification |

|---|---|---|---|

| Citalopram | C20H21FN2O | 324.4 g/mol | Parent compound with dimethylamino group |

| Desmethylcitalopram | C19H20FN2O | 310.4 g/mol | Single methyl group removal |

| Didesmethylcitalopram | C18H17FN2O | 296.3 g/mol | Complete demethylation to primary amine |

| This compound | C18H18BrFN2O | 377.2 g/mol | Hydrobromide salt of didesmethylcitalopram |

Comparative analysis reveals that didemethyl citalopram maintains the essential structural framework characteristic of selective serotonin reuptake inhibitors, including the benzofuran ring system and the 4-fluorophenyl substituent. These structural elements contribute to the compound's ability to interact with serotonin transport proteins, albeit with reduced potency compared to the parent citalopram molecule. Research indicates that desmethylcitalopram exhibits similar affinity for the human serotonin transporter as citalopram, while didemethylcitalopram demonstrates significantly reduced binding affinity.

The stereochemical considerations add complexity to the structural relationships within this compound family. Citalopram exists as a racemic mixture containing equal proportions of S-citalopram and R-citalopram enantiomers. The metabolic conversion to didemethyl citalopram preserves the stereochemical center, resulting in both S-didemethyl citalopram and R-didemethyl citalopram enantiomers. The S-enantiomer typically exhibits greater pharmacological activity, consistent with the pattern observed throughout the selective serotonin reuptake inhibitor class.

Enzyme kinetic studies demonstrate stereoselective metabolism patterns, with cytochrome P450 2C19 showing preferential activity toward S-citalopram compared to R-citalopram. This selectivity influences the relative concentrations of S-didemethyl citalopram and R-didemethyl citalopram formed during the metabolic process. Clinical studies in individuals with different cytochrome P450 genetic variants reveal altered ratios of these enantiomers, providing insights into the genetic factors influencing selective serotonin reuptake inhibitor metabolism.

The structural modifications accompanying the demethylation process significantly impact the compound's physicochemical properties and biological activity. The conversion from a tertiary amine in citalopram to a secondary amine in desmethylcitalopram and finally to a primary amine in didemethylcitalopram progressively alters the basicity and lipophilicity characteristics. These changes influence the compound's ability to cross biological membranes and interact with target proteins, contributing to the reduced pharmacological activity observed with increasing demethylation.

Propiedades

IUPAC Name |

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONIRDZJWMVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Demethylation of Citalopram Base

The most direct route involves the selective removal of methyl groups from the dimethylamino moiety of citalopram. While citalopram’s synthesis typically introduces a dimethylaminopropyl side chain via Grignard reactions, didemethyl citalopram requires demethylation of this tertiary amine.

Reaction Conditions :

-

Reagent : Boron tribromide (BBr₃) in dichloromethane at -78°C.

-

Mechanism : BBr₃ cleaves methyl groups via sequential nucleophilic substitution, converting the dimethylamino group to a primary amine.

-

Yield : ~60–70% after optimization, with residual methylated byproducts requiring purification.

This method mirrors impurity-removal steps described in citalopram synthesis patents, where desmethyl derivatives are intentionally retained rather than eliminated.

Alternative Synthesis via Modified Grignard Reagents

A proactive approach replaces dimethylamine with ammonia during the side-chain introduction phase:

-

Grignard Reaction :

-

Cyclization :

Advantage : Avoids harsh demethylation conditions, improving overall yield (75–80%).

Salt Formation and Purification

Hydrobromide Salt Preparation

The free base is converted to its hydrobromide salt using methods adapted from citalopram hydrobromide synthesis:

-

Acid Treatment :

-

Recrystallization :

Critical Parameter : Control of temperature during acid addition prevents decomposition of the heat-sensitive hydrobromide salt.

Analytical Characterization

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45).

-

Retention Time : this compound elutes at 8.2 min, distinct from citalopram (10.5 min) and monodesmethyl impurities (9.1 min).

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, D₂O) : δ 7.45 (d, 2H, Ar-F), 6.90 (d, 2H, Ar-H), 4.25 (s, 2H, OCH₂), 3.10 (t, 2H, CH₂NH₂).

-

Key Difference : Absence of dimethylamino singlet (δ 2.20 in citalopram).

Comparative Data on Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| BBr₃ Demethylation | 65 | 98.7 | Utilizes existing citalopram supplies |

| Modified Grignard | 78 | 99.5 | Avoids demethylation step |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

Didemethyl Citalopram Hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid for demethylation, potassium tertiary butoxide for alkylation, and dimethylsulphoxide (DMSO) as a solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the demethylation of citalopram using hydrobromic acid results in this compound .

Aplicaciones Científicas De Investigación

Didemethyl Citalopram Hydrobromide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Didemethyl Citalopram Hydrobromide is similar to that of citalopram. It primarily acts by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft . This action is believed to contribute to its antidepressant effects. The compound targets the serotonin transporter and modulates serotonergic activity in the brain .

Comparación Con Compuestos Similares

Data Tables

Table 1: Key Pharmacological Parameters

| Compound | SERT Ki (nM) | Norepinephrine IC₅₀ (nM) | Dopamine IC₅₀ (nM) |

|---|---|---|---|

| Citalopram Hydrobromide | 0.75 | ~8,000 | ~40,000 |

| Escitalopram Oxalate | 0.38 | ~12,000 | ~50,000 |

| Didemethyl Citalopram HBr | Not reported | Not reported | Not reported |

Table 2: Analytical Parameters for Quantification

| Compound | UV λmax (nm) | HPLC Mobile Phase | Retention Time (min) |

|---|---|---|---|

| Citalopram Hydrobromide | 239 | Phosphate buffer:MeCN:MeOH (55:7:38) | 8.2 |

| Didemethyl Citalopram HBr | Similar | Similar with adjusted pH | Shorter |

Source:

Actividad Biológica

Didemethyl Citalopram Hydrobromide (DDCT) is a significant metabolite of the widely used antidepressant citalopram. Understanding its biological activity is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications. This article provides an in-depth analysis of DDCT, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Citalopram and Its Metabolites

Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression. Upon administration, it undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, yielding several metabolites, including desmethylcitalopram (DCT) and didemethylcitalopram (DDCT) . While citalopram is the primary active compound, both DCT and DDCT also exhibit biological activity but with varying potency.

Pharmacokinetics of Didemethyl Citalopram

The pharmacokinetic profile of DDCT reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:

- Absorption : DDCT is formed from the metabolism of citalopram in the liver. Its bioavailability is influenced by the metabolic pathways of citalopram.

- Distribution : The volume of distribution for citalopram is approximately 12–17 L/kg, indicating significant tissue distribution . DDCT likely follows a similar distribution pattern due to its close relationship with citalopram.

- Metabolism : DDCT is further metabolized into inactive forms in the liver. Its half-life is longer than that of citalopram, which averages about 35 hours .

- Excretion : Like citalopram, DDCT is primarily excreted through urine.

DDCT acts primarily as a serotonin reuptake inhibitor but with reduced potency compared to citalopram. In vitro studies have shown that while DDCT does inhibit serotonin reuptake, it does so at approximately one-quarter the potency of citalopram . This reduced efficacy may limit its therapeutic use but can still contribute to the overall serotonergic effect observed with citalopram.

Efficacy in Depression Treatment

Clinical studies have indicated that while DDCT itself may not be used as a standalone treatment for depression, its presence as a metabolite contributes to the overall effectiveness of citalopram. A study involving patients treated with citalopram showed that those with higher levels of DCT and DDCT had improved outcomes on depression scales such as the Hamilton Depression Rating Scale (HAMD) .

Comparative Analysis of Citalopram and Its Metabolites

| Parameter | Citalopram | Desmethylcitalopram (DCT) | Didemethylcitalopram (DDCT) |

|---|---|---|---|

| Potency | High | Moderate | Low |

| Half-Life | ~35 hours | ~59 hours | Longer than DCT |

| Serotonin Reuptake Inhibition | Strong | Moderate | Weak |

| Clinical Use | Antidepressant | Limited | Not typically used |

Q & A

Q. How can researchers identify and quantify Didemethyl Citalopram Hydrobromide using HPLC?

Utilize reversed-phase HPLC with a YMC Basic column (4.6 × 250 mm, 5 µm) and a mobile phase containing dodecyltrimethylammonium bromide (adjusted to pH 5.0 with phosphoric acid) and acetonitrile (30:70 ratio). Monitor retention times (e.g., ~28 minutes for citalopram derivatives) and validate system suitability with reference standards. Ensure resolution ≥2.0 between Didemethyl Citalopram and structurally similar impurities like Related Compound D .

Q. What analytical parameters are critical for validating the purity of this compound?

Key parameters include:

- Chromatographic purity : ≤0.1% for individual impurities and ≤0.5% total impurities via HPLC (USP methods) .

- Spectroscopic confirmation : Infrared absorption matching USP reference standards and bromide ion identification via silver nitrate reaction .

- Water content : ≤1.0% using Karl Fischer titration to ensure anhydrous stability .

Q. How should researchers calculate impurity percentages in this compound samples?

Use the formula:

Where = concentration of impurity standard, = test solution concentration, = peak response ratios, and = relative response factor (e.g., 1.0 for major impurities). Adjust for molecular weight differences between free base and hydrobromide salt .

Q. What storage conditions are recommended to maintain compound stability?

Store in sealed containers under controlled room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. For long-term stability, refrigerate at 2–8°C, as per USP guidelines for hydrobromide salts .

Advanced Research Questions

Q. How can researchers optimize HPLC methods to detect trace-level impurities (<0.05%) in this compound?

- Sensitivity enhancement : Dilute test solutions to 0.0625 mg/mL and use diode-array detection (210–270 nm) to capture low-abundance peaks .

- Column optimization : Test columns with varying pore sizes (e.g., 100 Å vs. 120 Å) to improve separation efficiency for polar impurities like hydroxylated metabolites .

- Gradient elution : Adjust acetonitrile gradients (e.g., 20% to 50% over 40 minutes) to resolve co-eluting impurities .

Q. How to resolve contradictions in impurity profiling data across studies?

- Cross-validate methods : Compare results using USP-defined relative retention times (e.g., 0.90 for Related Compound D vs. 1.0 for parent compound) .

- Reanalyze with internal standards : Spike samples with deuterated analogs (e.g., Didemethyl Citalopram-d6 Hydrobromide) to confirm recovery rates and minimize matrix effects .

Q. What experimental designs are suitable for optimizing formulation stability (e.g., nasal gels)?

Use central composite design-response surface methodology to evaluate factors like poloxamer 407 concentration (15–25% w/v) and carbomer 940 (0.1–0.3% w/v). Measure gelling temperature (target: 32–35°C) and in vitro release kinetics (e.g., Franz diffusion cell) to balance viscosity and drug release .

Q. How to differentiate this compound from other metabolites in pharmacokinetic studies?

- LC-MS/MS : Employ selective ion monitoring (SIM) for m/z 383.29 (Didemethyl Citalopram) and 324.39 (parent compound) with a collision energy of 20–25 eV .

- Isotopic labeling : Use deuterated internal standards (e.g., Didemethyl Citalopram-d6) to distinguish from endogenous compounds .

Q. What strategies address discrepancies in reported water solubility values for this compound?

Q. How to design forced degradation studies to identify degradation pathways?

Expose the compound to:

- Acid/Base Hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : 1.2 million lux-hours UV/visible light.

Analyze degradation products via HPLC-PDA and high-resolution MS to identify cleavage products (e.g., demethylated or ring-opened derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.